molecular formula C11H18N2OS B14914147 1-(4-methylmorpholin-2-yl)-N-(thiophen-3-ylmethyl)methanamine

1-(4-methylmorpholin-2-yl)-N-(thiophen-3-ylmethyl)methanamine

Cat. No.: B14914147
M. Wt: 226.34 g/mol
InChI Key: FPFLDUXWULMMJI-UHFFFAOYSA-N
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Description

1-(4-Methylmorpholin-2-yl)-N-(thiophen-3-ylmethyl)methanamine (CAS: 1493235-63-4) is a methanamine derivative featuring a 4-methylmorpholine moiety and a thiophen-3-ylmethyl substituent. Its synthesis likely involves reductive amination or nucleophilic substitution, as seen in analogous compounds (e.g., ).

Properties

Molecular Formula

C11H18N2OS

Molecular Weight

226.34 g/mol

IUPAC Name

1-(4-methylmorpholin-2-yl)-N-(thiophen-3-ylmethyl)methanamine

InChI

InChI=1S/C11H18N2OS/c1-13-3-4-14-11(8-13)7-12-6-10-2-5-15-9-10/h2,5,9,11-12H,3-4,6-8H2,1H3

InChI Key

FPFLDUXWULMMJI-UHFFFAOYSA-N

Canonical SMILES

CN1CCOC(C1)CNCC2=CSC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The target compound can be compared to analogs with modifications in the morpholine ring, thiophene position, or aromatic substituents (Table 1).

Table 1: Structural Comparison of Key Analogs

Compound Name Substituent A (Morpholine/Pyridine/Other) Substituent B (Thiophene/Aryl) Key Features Reference
Target compound 4-Methylmorpholin-2-yl Thiophen-3-ylmethyl Morpholine enhances solubility; thiophene-3-yl for π-π interactions
N-(4-Fluorobenzyl)-1-(4-methylmorpholin-2-yl)methanamine 4-Methylmorpholin-2-yl 4-Fluorobenzyl Fluorine introduces electronegativity; lacks thiophene
1-(Pyridin-3-yl)-N-(thiophen-3-ylmethyl)methanamine Pyridin-3-yl Thiophen-3-ylmethyl Pyridine replaces morpholine; potential for metal coordination
1-(4-Bromophenyl)-N-(2-thienylmethyl)methanamine hydrochloride 4-Bromophenyl Thiophen-2-ylmethyl Aryl group increases hydrophobicity; thiophene-2-yl vs. 3-yl
1-(Tetrahydrofuran-2-yl)-N-(thiophen-3-ylmethyl)methanamine Tetrahydrofuran-2-yl Thiophen-3-ylmethyl Oxygenated tetrahydrofuran vs. morpholine ring
Key Observations:
  • Morpholine vs.
  • Thiophene Position : Thiophen-3-ylmethyl (target) vs. 2-yl () changes steric and electronic interactions due to sulfur placement.
  • Aryl vs. Heterocyclic Substituents : Aryl groups (e.g., 4-bromophenyl in ) increase hydrophobicity, whereas heterocycles like thiophene enhance π-stacking.
Key Observations:
  • Electron-withdrawing groups (e.g., -NO₂ in ) reduce yields due to decreased nucleophilicity.
  • Hydrochloride salt formation () is common for stability and crystallinity.

Physicochemical and Spectroscopic Properties

NMR and Mass Spectrometry :

  • Target compound : Expected ¹H NMR signals include δ 2.3–3.0 ppm (morpholine CH₂ and CH₃), δ 6.5–7.2 ppm (thiophene protons).
  • Analog : 1-(Pyridin-3-yl)-N-(thiophen-3-ylmethyl)methanamine () shows pyridine protons at δ 7.3–8.5 ppm.
  • HRMS : For a fluorophenyl analog in , HRMS matched calculated values within 0.19 ppm error.

Thermal Stability : Morpholine-containing compounds may exhibit higher thermal stability compared to tetrahydrofuran derivatives () due to ring rigidity.

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